An In-Depth Technical Guide to tert-Butyl (R)-N-[1-(methylamino)butan-2-yl]carbamate
An In-Depth Technical Guide to tert-Butyl (R)-N-[1-(methylamino)butan-2-yl]carbamate
CAS Registry Number: 956125-07-8
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral 1,2-Diamine Scaffolds
In the landscape of modern medicinal chemistry and drug development, chiral 1,2-diamines are privileged structural motifs. Their prevalence in biologically active molecules stems from their ability to serve as versatile ligands for metal catalysts and as key pharmacophoric elements that can engage with biological targets through a variety of non-covalent interactions. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group, as seen in tert-butyl (R)-N-[1-(methylamino)butan-2-yl]carbamate, offers a stable yet readily cleavable handle, facilitating its use as a building block in complex multi-step syntheses.[1] This guide provides a comprehensive technical overview of this specific chiral diamine, including its chemical properties, a proposed synthetic pathway with detailed experimental protocols, predicted analytical characterization, and a discussion of its potential applications in pharmaceutical research.
Chemical Properties and Stereochemistry
tert-Butyl (R)-N-[1-(methylamino)butan-2-yl]carbamate is a chiral organic compound with the molecular formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.3 g/mol . The CAS number 956125-07-8 specifically designates the (R)-enantiomer, a crucial detail for applications in stereoselective synthesis and drug design where biological activity is often highly dependent on the absolute configuration of stereocenters.
| Property | Value |
| CAS Number | 956125-07-8 |
| Molecular Formula | C₁₀H₂₂N₂O₂ |
| Molecular Weight | 202.3 g/mol |
| Stereochemistry | (R)-enantiomer |
| Physical Form | Solid or semi-solid or liquid |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Proposed Synthesis: A Multi-Step Approach from a Chiral Precursor
Caption: Proposed synthetic workflow for tert-butyl (R)-N-[1-(methylamino)butan-2-yl]carbamate.
Part 1: Boc Protection of (R)-2-Aminobutanol
The initial step involves the chemoselective protection of the primary amine of (R)-2-aminobutanol. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly effective method for this transformation. The causality behind this choice lies in the mild reaction conditions and the high yields typically achieved. A base is employed to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of Boc₂O.[4]
Experimental Protocol:
-
To a stirred solution of (R)-2-aminobutanol (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (TEA, 1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (R)-(1-hydroxybutan-2-yl)carbamate, which can often be used in the next step without further purification.
Part 2: Oxidation to the Aldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a critical step. Harsh oxidizing agents are avoided to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are suitable reagents for this transformation, offering high yields and selectivity under mild conditions.
Experimental Protocol:
-
Dissolve tert-butyl (R)-(1-hydroxybutan-2-yl)carbamate (1.0 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl (R)-(1-oxobutan-2-yl)carbamate. This intermediate is often used immediately in the next step due to its potential instability.
Part 3: Reductive Amination
The final step involves the formation of the secondary amine via reductive amination. The aldehyde intermediate is reacted with methylamine to form an iminium ion in situ, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is selective for the reduction of imines and protonated imines in the presence of aldehydes and is effective under mildly acidic conditions.[5]
Experimental Protocol:
-
Dissolve the crude tert-butyl (R)-(1-oxobutan-2-yl)carbamate (1.0 eq.) in anhydrous DCM (0.2 M).
-
Add a solution of methylamine (2.0 M in THF, 1.5 eq.) followed by acetic acid (1.1 eq.).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise, controlling any effervescence.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, tert-butyl (R)-N-[1-(methylamino)butan-2-yl]carbamate.
Analytical Characterization (Predicted)
Due to the absence of published experimental spectra for this specific compound, the following analytical data is predicted based on the known spectroscopic behavior of analogous structures.[6][7]
¹H NMR (400 MHz, CDCl₃)
The proton NMR spectrum is expected to exhibit distinct signals for the various protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.8 - 5.2 | br s | 1H | NH (carbamate) |
| ~ 3.4 - 3.6 | m | 1H | CH-NHBoc |
| ~ 2.6 - 2.8 | m | 2H | CH₂-NHCH₃ |
| ~ 2.45 | s | 3H | NH-CH₃ |
| ~ 1.4 - 1.6 | m | 2H | CH₂-CH₃ |
| ~ 1.44 | s | 9H | C(CH₃)₃ |
| ~ 0.92 | t, J ≈ 7.4 Hz | 3H | CH₂-CH₃ |
¹³C NMR (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 156.0 | C=O (carbamate) |
| ~ 79.5 | C(CH₃)₃ |
| ~ 56.0 | CH-NHBoc |
| ~ 54.0 | CH₂-NHCH₃ |
| ~ 36.5 | NH-CH₃ |
| ~ 28.4 | C(CH₃)₃ |
| ~ 25.0 | CH₂-CH₃ |
| ~ 10.5 | CH₂-CH₃ |
Mass Spectrometry (ESI+)
Electrospray ionization mass spectrometry in positive ion mode is expected to show the protonated molecular ion as the base peak.
| m/z | Assignment |
| 203.18 | [M+H]⁺ |
| 225.16 | [M+Na]⁺ |
| 147.13 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 103.11 | [M - Boc + H]⁺ |
Safety and Handling
Based on safety data for structurally similar compounds, tert-butyl (R)-N-[1-(methylamino)butan-2-yl]carbamate should be handled with care. It is predicted to cause skin irritation and serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Applications in Drug Discovery and Development
While specific applications for tert-butyl (R)-N-[1-(methylamino)butan-2-yl]carbamate are not explicitly documented in the public domain, its structure suggests significant potential as a versatile intermediate in the synthesis of complex, biologically active molecules. Chiral 1,2-diamines are core components of numerous pharmaceuticals, including antiviral agents, antibiotics, and central nervous system drugs.
Caption: Potential utility of the target compound in the synthesis of bioactive molecules.
The Boc-protected amine at the C2 position allows for the selective functionalization of the N-methylamino group at the C1 position. Following this, the Boc group can be readily removed under acidic conditions to liberate the primary amine, which can then be further elaborated. This differential protection strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precise control over the sequence of bond formation.
Conclusion
tert-Butyl (R)-N-[1-(methylamino)butan-2-yl]carbamate is a valuable chiral building block with significant potential for application in the synthesis of complex molecular targets, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, predicted analytical data for its characterization, and a discussion of its likely utility. The combination of a stereodefined 1,2-diamine core and a versatile Boc protecting group makes this compound a strategic tool for researchers and scientists engaged in the art of chemical synthesis.
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